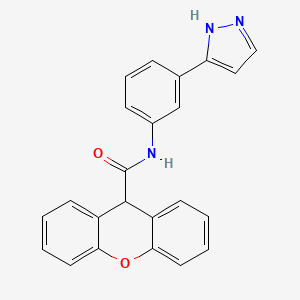

N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[3-(1H-pyrazol-5-yl)phenyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2/c27-23(25-16-7-5-6-15(14-16)19-12-13-24-26-19)22-17-8-1-3-10-20(17)28-21-11-4-2-9-18(21)22/h1-14,22H,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYMFWRJZNMQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)C5=CC=NN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the cyclization of hydrazines with 1,3-diketones . The phenyl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques . The xanthene moiety is synthesized separately and then coupled with the pyrazole-phenyl intermediate using amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of N-(3-(1H-Pyrazol-3-yl)phenyl)-9H-Xanthene-9-Carboxamide and Analogues

Key Observations :

- The pyrazole group in the target compound differs from the oxadiazole-pyrrole in ’s analog, which may alter solubility and metabolic stability .

Hypotheses for Target Compound :

- The pyrazole-phenyl group may confer kinase inhibitory properties akin to ’s TNIK inhibitors, albeit with altered selectivity due to the xanthene core .

- The xanthene scaffold could enhance photostability compared to carbazole analogs, which are prone to oxidative degradation .

Physicochemical and Pharmacokinetic Properties

- Solubility : The xanthene core is highly lipophilic, which may limit aqueous solubility. Pyrazole substituents could mitigate this through hydrogen bonding .

- Metabolic Stability : The absence of heteroatoms in the xanthene core (vs. carbazole) may reduce susceptibility to cytochrome P450-mediated metabolism .

Biological Activity

N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Synthesis

The compound features a xanthene core with a pyrazole moiety, which is known for its ability to interact with various biological targets. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through the reaction of hydrazine with appropriate diketones, followed by the introduction of the xanthene structure via Friedel-Crafts alkylation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of pyrazole compounds, including this compound. For instance, compounds similar to this have shown significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 10a | 62.5 | A. niger |

| 10c | 31.25 | E. coli |

| 10d | 31.25 | S. aureus |

Anticancer Properties

The compound also exhibits promising anticancer activity. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . The mechanism involves interaction with cellular pathways that regulate cell survival and proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules. The lipophilicity imparted by the xanthene moiety facilitates membrane penetration, enhancing bioavailability.

Case Studies

- Antimicrobial Screening : A study evaluated various pyrazole derivatives, including this compound, against a panel of bacterial strains. Results indicated that certain derivatives had comparable efficacy to established antibiotics like Ravuconazole .

- Cancer Cell Line Studies : In vitro assays on human cancer cell lines demonstrated that specific derivatives could significantly reduce cell viability through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer :

- Stepwise Synthesis : Begin with the preparation of the xanthene-9-carboxylic acid core via Friedel-Crafts acylation, followed by coupling with 3-(1H-pyrazol-3-yl)aniline using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert atmosphere .

- Key Variables : Reaction temperature (reflux vs. room temperature), solvent polarity (e.g., DCM vs. THF), and stoichiometric ratios of reactants. For example, triethylamine is critical for neutralizing HCl byproducts in amidation reactions .

- Yield Optimization : Pilot studies suggest reflux conditions in dichloromethane (DCM) with a 1.2:1 molar ratio of acyl chloride to amine improve yields to ~75–80% .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regioselectivity of pyrazole substitution and xanthene ring integrity. Pyrazole protons typically appear as doublets near δ 6.5–7.0 ppm, while xanthene protons show upfield shifts (δ 6.0–6.8 ppm) due to ring current effects .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy.

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients (70:30 to 90:10 over 20 min) .

Q. How can preliminary bioactivity screening be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- In Vitro Assays : Use dose-response curves (1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .

- Target Engagement : Screen against kinase panels (e.g., EGFR, VEGFR) to identify potential targets. IC50 values <10 µM warrant further mechanistic studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed binding modes with kinase targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Compare binding poses of the compound in ATP-binding pockets of EGFR (PDB: 1M17) vs. VEGFR (PDB: 3VHE). Prioritize poses with ΔG < −8 kcal/mol and hydrogen bonding to hinge regions (e.g., Met793 in EGFR) .

- MD Simulations (GROMACS) : Run 100-ns trajectories to assess stability of docked complexes. Root-mean-square deviation (RMSD) >3 Å suggests poor target engagement .

Q. What experimental strategies validate structure-activity relationships (SAR) for pyrazole and xanthene modifications?

- Methodological Answer :

- Analog Synthesis : Replace pyrazole with imidazole or triazole rings, and modify xanthene with electron-withdrawing groups (e.g., -NO2) or bulky substituents. Use Hammett plots to correlate substituent effects with bioactivity .

- Data Analysis : Compare IC50 values across analogs. A 10-fold increase in potency with electron-deficient pyrazoles suggests charge-transfer interactions dominate SAR .

Q. How can stability studies under physiological conditions inform formulation design?

- Methodological Answer :

- Forced Degradation : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via LC-MS; <5% degradation indicates suitability for oral delivery .

- Light/Heat Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with USP guidelines. Observe for xanthene ring oxidation (new peaks at 250–300 nm in UV-Vis) .

Theoretical and Methodological Considerations

- Guiding Principle : Link synthesis and bioactivity data to conceptual frameworks like ligand efficiency metrics or QSAR models to prioritize analogs for development .

- Contradiction Resolution : If bioactivity data conflicts with docking predictions (e.g., inactive analogs show strong binding), re-evaluate protonation states or solvent effects in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.